molecular formula C8H10N2O2 B13015632 4-ethoxy-2-Pyridinecarboxamide

4-ethoxy-2-Pyridinecarboxamide

Cat. No.: B13015632
M. Wt: 166.18 g/mol
InChI Key: RGSJKAOAQWCUME-UHFFFAOYSA-N
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Description

4-Ethoxypicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an ethoxy group attached to the fourth position of the picolinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypicolinamide typically involves the reaction of 4-ethoxypyridine with an appropriate amide-forming reagent. One common method is the reaction of 4-ethoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine, followed by the addition of ammonia or an amine to form the amide bond.

Industrial Production Methods: Industrial production of 4-Ethoxypicolinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-carboxypicolinamide.

    Reduction: 4-ethoxypicolinamine.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxypicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

    4-Methoxypicolinamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Phenoxypicolinamide:

    4-Aminopicolinamide: Features an amino group, which significantly alters its reactivity and biological activity.

Uniqueness: 4-Ethoxypicolinamide is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and potential for hydrogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-ethoxypyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-2-12-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

RGSJKAOAQWCUME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1)C(=O)N

Origin of Product

United States

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